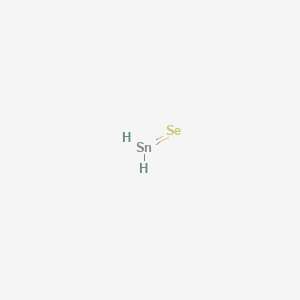

Tin selenide (SnSe)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tin selenide is a compound composed of tin and selenium. It exists in two primary phases: tin selenide and tin diselenide. This compound has garnered significant attention due to its unique properties, including its optimal band gap, which makes it suitable for various applications such as thermoelectric materials, photodetectors, solar cells, and more .

Synthetic Routes and Reaction Conditions:

Solvothermal and Hydrothermal Methods: These methods involve the reaction of tin and selenium precursors in a solvent at high temperatures and pressures.

Electrodeposition: This method involves the electrochemical deposition of tin and selenium onto a substrate.

Chemical Bath Deposition: This method involves the deposition of tin selenide from a solution containing tin and selenium precursors.

Spray Pyrolysis: This method involves spraying a solution of tin and selenium precursors onto a heated substrate, resulting in the formation of tin selenide thin films.

Thermal Evaporation: This method involves the evaporation of tin and selenium in a vacuum, followed by condensation on a substrate to form thin films.

Industrial Production Methods:

Bridgman Method: This method involves the slow cooling of a molten mixture of tin and selenium to form single crystals of tin selenide.

Temperature Gradient Method: This method involves the growth of tin selenide crystals by maintaining a temperature gradient in the reaction vessel.

Types of Reactions:

Oxidation: Tin selenide can undergo oxidation to form tin oxide and selenium dioxide.

Reduction: Tin selenide can be reduced to elemental tin and selenium using reducing agents such as hydrogen gas.

Substitution: Tin selenide can undergo substitution reactions where selenium atoms are replaced by other chalcogen atoms such as sulfur or tellurium.

Common Reagents and Conditions:

Oxidation: Oxygen gas at high temperatures (250-650°C).

Reduction: Hydrogen gas at elevated temperatures.

Substitution: Chalcogen precursors such as hydrogen sulfide or hydrogen telluride.

Major Products:

Oxidation: Tin oxide and selenium dioxide.

Reduction: Elemental tin and selenium.

Substitution: Tin sulfide or tin telluride.

科学研究应用

Thermoelectric Applications

Thermoelectric Generators (TEGs)

SnSe is recognized for its exceptional thermoelectric performance, particularly at high temperatures. It has achieved a figure of merit (ZT) value of 2.6 at 923 K, making it one of the most efficient thermoelectric materials available . The efficiency of SnSe-based TEGs can be attributed to its ability to convert temperature differences into electrical energy, which is crucial for applications such as waste heat recovery and refrigeration systems.

Case Study: High-Temperature Thermoelectric Devices

Recent research has demonstrated that SnSe exhibits a unique order-disorder phase transition at elevated temperatures, leading to enhanced electrical conductivity while minimizing thermal conductivity . This characteristic makes SnSe an ideal candidate for developing efficient thermoelectric devices capable of sustainable power generation.

Photovoltaic Applications

Solar Cells

SnSe has been extensively studied for its potential use in photovoltaic (PV) applications due to its excellent optoelectronic properties, including a suitable bandgap and high absorption coefficient. Its non-toxic nature and the availability of inexpensive raw materials further enhance its attractiveness for solar cell production .

Research Findings

A review highlighted that SnSe can be effectively utilized in thin-film solar cells, demonstrating promising efficiency rates comparable to traditional silicon-based cells . The ability to manipulate its properties through doping and structural modifications allows for optimization in solar energy conversion.

Optoelectronic Devices

Photodetectors and Memory Devices

SnSe's tunable bandgap makes it suitable for various optoelectronic applications, including photodetectors and memory devices. Its sensitivity to light and ability to operate at room temperature are advantageous for developing advanced electronic components .

Table: Summary of Optoelectronic Applications

| Application | Key Features | Performance Metrics |

|---|---|---|

| Photodetectors | High sensitivity, room temperature | Responsivity: up to 10 A/W |

| Memory Devices | Fast switching times | Retention time: >10 years |

Energy Storage Systems

Lithium-Ion Batteries

Tin selenide has been explored as an anode material in lithium-ion batteries due to its high theoretical capacity and favorable electrochemical properties. Its implementation can lead to batteries with higher energy densities compared to conventional materials .

Case Study: SnSe in Battery Technology

Research indicates that incorporating SnSe into battery systems improves cycling stability and charge/discharge rates, making it a strong candidate for next-generation energy storage solutions .

Emerging Applications

Gas Sensing and Photocatalysis

SnSe has shown potential in gas sensing applications due to its high surface area and reactivity. Furthermore, its photocatalytic properties make it suitable for environmental remediation processes, such as water purification through degradation of organic pollutants .

作用机制

The mechanism of action of tin selenide varies depending on its application:

Thermoelectric Materials: The low lattice thermal conductivity of tin selenide is key to its excellent thermoelectric properties.

Photodetectors and Solar Cells: Tin selenide’s optimal band gap allows it to absorb a wide range of light wavelengths, generating electron-hole pairs that can be collected to produce an electrical current.

相似化合物的比较

Tin selenide can be compared with other chalcogenide compounds such as:

Tin Sulfide (SnS): Tin sulfide has similar properties to tin selenide but with a different band gap and thermal conductivity.

Tin Telluride (SnTe): Tin telluride has a larger band gap and different electronic properties compared to tin selenide.

Lead Selenide (PbSe): Lead selenide has similar optical properties but is more toxic compared to tin selenide.

Bismuth Selenide (Bi2Se3): Bismuth selenide is another topological insulator with different electronic properties compared to tin selenide.

Tin selenide stands out due to its optimal band gap, low toxicity, and versatility in various applications, making it a unique and valuable material in scientific research and industrial applications .

生物活性

Tin selenide (SnSe) is a compound that has garnered significant attention due to its unique properties and potential applications in various fields, including thermoelectrics and optoelectronics. This article delves into the biological activity of SnSe, examining its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Overview of Tin Selenide

Tin selenide is an indirect bandgap semiconductor that exhibits remarkable thermoelectric properties, making it a candidate for energy conversion applications. Its high figure of merit (ZT) values, which can reach up to 3.1 in optimized polycrystalline forms, highlight its efficiency in converting heat into electricity . However, beyond its electronic properties, SnSe's biological activity is an emerging area of research.

Antioxidant Properties

Research has indicated that selenium compounds, including SnSe, possess antioxidant properties. Selenium is a crucial trace element in human health, primarily through its incorporation into selenoproteins. These proteins play vital roles in antioxidant defense mechanisms, protecting cells from oxidative stress . Studies suggest that SnSe may enhance the activity of these selenoproteins, thereby contributing to cellular protection against oxidative damage.

Case Study 1: Antioxidant Mechanism

A study published in Nature highlighted the role of selenium in enhancing glutathione peroxidase activity, a key enzyme in the antioxidant defense system. The incorporation of selenium into cellular systems was shown to significantly reduce oxidative stress markers in vitro .

Case Study 2: Cytotoxicity Evaluation

In a controlled experiment assessing the cytotoxicity of SnSe on human cancer cell lines, researchers found that exposure to varying concentrations of SnSe resulted in dose-dependent reductions in cell viability. The mechanism was attributed to increased ROS production leading to oxidative stress and subsequent apoptosis .

Data Table: Biological Activity of Tin Selenide

属性

CAS 编号 |

1315-06-6 |

|---|---|

分子式 |

SeSn |

分子量 |

197.68 g/mol |

IUPAC 名称 |

selanylidenetin |

InChI |

InChI=1S/Se.Sn |

InChI 键 |

MFIWAIVSOUGHLI-UHFFFAOYSA-N |

SMILES |

[Se]=[SnH2] |

规范 SMILES |

[Se]=[Sn] |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

产品来源 |

United States |

Q1: What is the molecular formula and weight of tin selenide?

A1: The molecular formula of tin selenide is SnSe. Its molecular weight is 197.57 g/mol.

Q2: What is the crystal structure of SnSe?

A2: Tin selenide commonly exists in an orthorhombic crystal structure (Pnma) at ambient conditions. [] This structure contributes to its anisotropic properties, meaning its properties differ along different crystallographic axes. It can also exist in a cubic rock-salt structure (Fm3̄m), but this phase is typically stabilized under high pressure. []

Q3: What is the significance of the anisotropic nature of SnSe?

A3: The anisotropic nature of SnSe significantly impacts its thermal and electrical properties. For instance, its thermal conductivity is significantly lower in the cross-plane direction compared to the in-plane direction. [] This anisotropy makes SnSe particularly interesting for thermoelectric applications, where directional control of heat and charge flow is crucial. []

Q4: What is the bandgap of SnSe, and how does it impact its applications?

A4: SnSe is classified as a semiconductor. [] The bandgap of SnSe has been reported to range from 0.79 eV to 3.2 eV depending on the preparation method and the structure of the material. [, ] This range allows for potential applications in various fields, including photovoltaics (solar cells), where efficient absorption of sunlight is crucial, and thermoelectrics, where a balance between electrical conductivity and Seebeck coefficient is desired. [, ]

Q5: How does the optical absorption of SnSe vary with its crystal orientation?

A5: SnSe exhibits anisotropic optical absorption due to its puckered in-plane lattice structure. [] This means that the material's absorption of light changes depending on the angle of incident light with respect to its crystal axes. This property has implications for the development of polarized light detectors and other optoelectronic devices. [, ]

Q6: What methods are commonly employed for synthesizing SnSe?

A6: SnSe can be synthesized using various techniques, including:

- Direct Vapor Transport (DVT): This method involves vaporizing SnSe powder and then condensing it onto a substrate, resulting in single crystals. []

- Thermal Evaporation: This method involves heating SnSe powder under vacuum, causing it to evaporate and deposit onto a substrate, forming thin films. [, , ]

- Chemical Bath Deposition: This is a solution-based method where SnSe is deposited onto a substrate from a chemical bath containing precursor materials. []

- Mechanical Alloying: This method involves grinding elemental powders of tin and selenium together to form SnSe powder. []

- Solution-Phase Synthesis: This approach involves reactions in a solvent to produce SnSe nanostructures with controlled size and morphology. []

Q7: How does the synthesis method affect the properties of SnSe?

A7: The synthesis method significantly influences the properties of SnSe. For example, thin films prepared by thermal evaporation often have different properties compared to bulk single crystals grown by DVT. [] The choice of method depends on the desired application and the specific properties required. []

Q8: What characterization techniques are used to analyze SnSe materials?

A8: Several techniques are used to characterize SnSe materials, including:

- X-ray diffraction (XRD): This technique is used to determine the crystal structure, phase purity, and crystallite size of SnSe. [, , ]

- Scanning electron microscopy (SEM): This technique is used to image the surface morphology and analyze the size and shape of SnSe particles or films. [, ]

- Atomic force microscopy (AFM): This technique provides high-resolution images of the surface topography and can be used to study the nanoscale morphology and mechanical properties of SnSe. [, ]

- UV-Vis Spectroscopy: This technique is used to determine the optical properties of SnSe, particularly its band gap, by analyzing the absorption and transmission of light through the material. [, , , , ]

- Raman Spectroscopy: This technique provides information about the vibrational modes of molecules in SnSe, which can be used to identify the material and study its crystal structure and defects. [, ]

- Four-Point Probe & Hall Effect Measurements: These techniques are used to determine the electrical properties of SnSe, such as its electrical conductivity, carrier concentration, and mobility. [, , , ]

Q9: What makes SnSe a promising material for thermoelectric applications?

A9: SnSe possesses several properties that make it attractive for thermoelectric applications:

- Ultralow thermal conductivity: SnSe exhibits remarkably low thermal conductivity, especially in its single crystal form, due to strong anharmonicity in its lattice vibrations. [, , , , ] This property is crucial for achieving a high thermoelectric figure of merit (ZT).

- Moderate electrical conductivity: SnSe exhibits moderate electrical conductivity, which can be further enhanced by doping. [, ] This balance between electrical and thermal properties is essential for efficient thermoelectric energy conversion.

- Earth-abundant and environmentally friendly: Unlike some other high-performance thermoelectric materials, SnSe is composed of elements that are abundant and non-toxic, making it a sustainable choice. [, ]

Q10: How does doping affect the thermoelectric performance of SnSe?

A10: Doping can significantly enhance the thermoelectric performance of SnSe by optimizing its electrical properties:

- Increased carrier concentration: Introducing dopants can increase the concentration of charge carriers (electrons or holes), leading to higher electrical conductivity. [, , ]

- Tuning the Fermi level: Doping can shift the Fermi level, influencing the Seebeck coefficient and potentially enhancing the power factor. [, ]

- Scattering phonons: Dopant atoms can scatter phonons, further reducing thermal conductivity and contributing to a higher ZT. [, ]

Q11: What are the advantages of using nanostructured SnSe for thermoelectrics?

A11: Nanostructuring SnSe, such as creating nanosheets or nanocrystals, can further enhance its thermoelectric properties:

- Reduced thermal conductivity: Increased phonon scattering at grain boundaries and interfaces in nanostructured SnSe leads to further reductions in thermal conductivity. [, , ]

- Enhanced power factor: Nanostructuring can influence the electronic band structure and carrier scattering, potentially leading to an increased power factor. []

Q12: What other applications, besides thermoelectrics, is SnSe being explored for?

A12: In addition to its promising thermoelectric properties, SnSe is being investigated for various other applications, including:

- Photovoltaics: SnSe's suitable band gap and good absorption coefficient make it a potential candidate for solar cell applications. [, , , ]

- Lithium-ion batteries: SnSe has shown potential as an anode material for lithium-ion batteries due to its good electrochemical performance. []

- Photodetectors: The anisotropic optical properties and high sensitivity of SnSe make it promising for photodetector applications, particularly in the UV-visible-NIR range. [, ]

Q13: What are the limitations or challenges associated with SnSe research and applications?

A13: Despite its promising properties, there are still challenges to overcome in SnSe research and development:

- Scalability and cost: Synthesizing high-quality single crystals of SnSe can be expensive and challenging to scale up for large-scale applications. []

- Mechanical stability: SnSe single crystals can be relatively brittle, which may pose challenges for device fabrication and long-term reliability. []

- Air stability: SnSe can be susceptible to oxidation in air, which could degrade its performance over time. []

Q14: How is computational chemistry being utilized in SnSe research?

A14: Computational chemistry plays a crucial role in understanding and predicting the properties of SnSe:

- First-principles calculations: Density functional theory (DFT) calculations are employed to study the electronic band structure, phonon dispersion, and thermal conductivity of SnSe. [, , , ]

- Modeling doping effects: Computational methods help to predict the impact of different dopants on the thermoelectric properties of SnSe. [, ]

- Simulating nanostructures: Computational models can simulate the properties of SnSe nanostructures, providing insights into their enhanced performance. []

Q15: What are the future directions and research opportunities in the field of SnSe?

A15: The field of SnSe research continues to evolve, with several promising avenues for future exploration:

- Optimizing doping strategies: Developing more effective doping techniques to further enhance the thermoelectric performance of SnSe remains an active area of research. []

- Exploring new synthesis methods: Finding scalable and cost-effective methods for producing high-quality SnSe materials is crucial for commercialization. []

- Developing novel device architectures: Designing innovative device structures that exploit the anisotropic properties of SnSe for enhanced performance is an exciting direction for future research. []

- Expanding applications: Investigating the potential of SnSe in emerging fields such as flexible electronics, energy storage beyond lithium-ion batteries, and sensing applications will further broaden its impact. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。